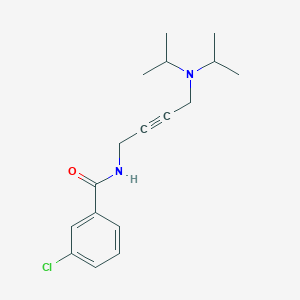

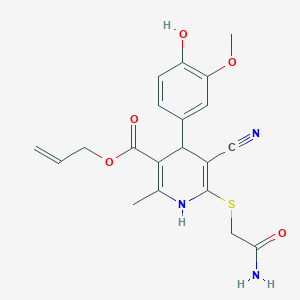

3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide" belongs to the family of benzamides, which are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. Benzamides can be synthesized through various chemical reactions, offering a wide range of chemical and physical properties due to their structural versatility.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the amide coupling of benzoyl chlorides with amines or the direct amidation of benzoic acids. For example, studies on similar compounds have utilized different synthesis strategies, including direct functionalization of benzamides or employing multi-component reactions to introduce specific substituents into the benzamide scaffold (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction, spectroscopy (NMR, IR), and computational methods (DFT calculations). These analyses reveal the geometry, electronic structure, and intermolecular interactions, such as hydrogen bonding and π-π interactions, crucial for understanding their physical and chemical behavior (Geetha et al., 2019).

Scientific Research Applications

Antipsychotic Potential : One study investigates substituted benzamide derivatives, including compounds similar to 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide, for their potential as atypical antipsychotic agents. These compounds were evaluated for their binding abilities to dopamine and serotonin receptors and showed promise as potential antipsychotic agents due to their in vitro and in vivo activities (Norman et al., 1996).

Synthesis and Evaluation for Antipsychotic Properties : Another study focused on synthesizing and evaluating heterocyclic analogues of a similar compound, 1192U90, for potential antipsychotic properties. These analogues were assessed for their affinity to dopamine and serotonin receptors. Some derivatives showed potent in vivo activities, suggesting potential as antipsychotic agents (Norman et al., 1996).

Chemical Synthesis Applications : The reaction of diisopropyl formamide with lithium diisopropylamide, which is a step in the synthesis of similar compounds, was studied. This reaction forms the carbonyl anion, useful in synthesizing α-hydroxy and α-keto acids (Fraser & Hubert, 1974).

Analgesic and Anti-inflammatory Properties : Research on phthaloylimidoalkyl derivatives, which are structurally related, revealed significant anti-inflammatory and analgesic properties. The study highlights how the length of the alkyl chain affects the activity of these compounds (Okunrobo & Usifoh, 2006).

Photocatalytic Degradation : A study explored the use of adsorbent supports for titanium dioxide loading in the photodecomposition of propyzamide, a compound similar to 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide. This research highlights the potential environmental applications of such compounds in reducing toxic intermediates in solutions (Torimoto et al., 1996).

Antimycobacterial Evaluation : A study on alkylamino derivatives of N-benzylpyrazine-2-carboxamide, which shares structural similarities, showed significant activity against Mycobacterium tuberculosis and other mycobacterial strains, suggesting potential antimycobacterial applications (Servusová-Vaňásková et al., 2015).

Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides, similar in structure, revealed their potential as selective class III agents in cardiac electrophysiological activity. This could have implications in the treatment of arrhythmias (Morgan et al., 1990).

Synthesis and Biological Screening : A study on the synthesis of 4-benzyl-2H-phthalazine derivatives, which are structurally related, explored their antimicrobial activities. Some compounds showed promising effects against various bacteria and fungi (El-Wahab et al., 2011).

Inhibitors of Type III Secretion in Yersinia : Research on compounds like 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide as type III secretion inhibitors in Yersinia, suggests potential use in preventing or treating bacterial infections (Kauppi et al., 2007).

Future Directions

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12548-12558. Link

: Benchchem. (n.d.). CAS No. 1351589-11-1 (3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide). Link

: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications. Link

properties

IUPAC Name |

3-chloro-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O/c1-13(2)20(14(3)4)11-6-5-10-19-17(21)15-8-7-9-16(18)12-15/h7-9,12-14H,10-11H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZUFRPVPIVQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=CC(=CC=C1)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)

![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2490911.png)

![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)

![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride](/img/structure/B2490913.png)

![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)

![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)

![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)